molecular formula C14H20O10 B15062132 [(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate

[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B15062132
M. Wt: 348.30 g/mol
InChI Key: RNYYDTIQDTUDOI-WJLOJVBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose can be synthesized through the acetylation of L-sorbopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions often include maintaining the temperature at around 0°C to 5°C to control the rate of acetylation and to prevent over-acetylation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of acetic anhydride and pyridine, and employing industrial reactors that can maintain the required low temperatures and provide efficient mixing to ensure uniform acetylation.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily undergoes substitution reactions due to the presence of acetyl groups. These reactions can include:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield L-sorbopyranose and acetic acid.

    Transesterification: The acetyl groups can be replaced with other ester groups using appropriate alcohols and catalysts.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous acid/base solutions at elevated temperatures.

    Transesterification: Requires alcohols and catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Produces L-sorbopyranose and acetic acid.

    Transesterification: Yields various ester derivatives of L-sorbopyranose depending on the alcohol used.

Scientific Research Applications

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose primarily involves its ability to undergo hydrolysis and transesterification reactions. These reactions can modify the compound’s structure, thereby influencing its interactions with biological molecules and enzymes. The acetyl groups can be selectively removed or replaced, allowing for the study of different carbohydrate derivatives and their biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Penta-O-acetyl-L-sorbopyranose: Contains an additional acetyl group, making it more reactive in hydrolysis and transesterification reactions.

    1,3,4,5-Tetra-O-benzoyl-L-sorbopyranose: Similar structure but with benzoyl groups instead of acetyl groups, leading to different reactivity and solubility properties.

Uniqueness

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific pattern of acetylation, which allows for selective hydrolysis and transesterification reactions. This selective reactivity makes it a valuable compound in the study of carbohydrate chemistry and its applications in various fields .

Properties

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

IUPAC Name

[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14?/m0/s1

InChI Key

RNYYDTIQDTUDOI-WJLOJVBCSA-N

Isomeric SMILES

CC(=O)OCC1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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